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Compound of Interest

Compound Name: GNE-049

Cat. No.: B607672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GNE-049 and CCS1477 (inobrodib), two potent

and selective small-molecule inhibitors targeting the bromodomains of the paralog histone

acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These coactivators are

critical regulators of gene transcription, and their dysregulation is implicated in numerous

cancers, particularly castration-resistant prostate cancer (CRPC) and various hematological

malignancies. This document summarizes key performance data from preclinical and clinical

studies, details common experimental methodologies, and visualizes the underlying biological

pathways.

Executive Summary
Both GNE-049 and CCS1477 are highly potent inhibitors of the CBP/p300 bromodomains,

demonstrating low nanomolar efficacy in biochemical assays. They function by competitively

inhibiting the bromodomain's recognition of acetylated lysine residues on histones and other

proteins, thereby disrupting the assembly of transcriptional machinery at key oncogenic gene

loci, such as those for the Androgen Receptor (AR) and MYC.

The primary distinction lies in their developmental stage and available data. GNE-049 is a well-

characterized preclinical tool compound with extensive in vitro and in vivo data. CCS1477, also

known as inobrodib, has progressed into Phase I/II clinical trials, providing valuable data on its

safety, tolerability, and clinical activity in human subjects. While both show efficacy in prostate
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cancer models, CCS1477 is also being actively investigated for multiple myeloma and other

hematological cancers.

Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for GNE-049 and CCS1477, compiled

from multiple studies.

Table 1: Biochemical and Cellular Potency
Parameter GNE-049

CCS1477
(Inobrodib)

Reference(s)

Biochemical Assay

CBP IC₅₀ 1.1 nM 19 nM (IC₅₀) [1][2]

p300 IC₅₀ 2.3 nM - [1][2]

CBP Kd - 1.7 nM [3]

p300 Kd - 1.3 nM [3]

Cellular Assay

MYC Expression EC₅₀
14 nM (in leukemia

cells)
- [4]

Proliferation IC₅₀ -
49 nM (VCaP), 96 nM

(22Rv1)
[3]

Growth Inhibition GI₅₀ -

<100 nM (in 12

human myeloma cell

lines)

[5]

Table 2: Selectivity Profile
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Parameter GNE-049
CCS1477
(Inobrodib)

Reference(s)

BRD4 IC₅₀ 4240 nM - [1][2]

BRD4 Kd - 222 nM [3]

Selectivity Fold

(vs. BRD4) ~3850-fold (vs. CBP) ~130-fold (vs. CBP) [2][3]

Mechanism of Action and Signaling Pathway
GNE-049 and CCS1477 function by inhibiting the bromodomain of CBP/p300. These proteins

are recruited by transcription factors (TFs) like the Androgen Receptor (AR), MYC, and IRF4 to

gene enhancer and promoter regions. Once recruited, the histone acetyltransferase (HAT)

domain of CBP/p300 acetylates histone tails (e.g., H3K27ac), leading to a more open

chromatin structure that facilitates gene transcription. By binding to the bromodomain, these

inhibitors prevent CBP/p300 from recognizing acetylated histones, disrupting this cycle of

transcriptional activation and suppressing the expression of oncogenes that drive tumor growth

and survival.[1][4]
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Caption: Mechanism of CBP/p300 bromodomain inhibition.

Experimental Protocols
Detailed, step-by-step protocols are essential for reproducing and comparing experimental

findings. Below are methodologies for key assays used to characterize GNE-049 and

CCS1477.
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Biochemical Bromodomain Binding Assay (Time-
Resolved Fluorescence Resonance Energy Transfer -
TR-FRET)
This assay quantitatively measures the binding affinity of the inhibitors to the CBP/p300

bromodomain.

Principle: The assay measures the disruption of an interaction between a biotinylated histone

peptide ligand and a GST-tagged bromodomain protein. Binding of the inhibitor displaces the

peptide, leading to a decrease in the FRET signal.

Protocol:

Reagents: Recombinant His-tagged CBP or p300 bromodomain, biotinylated histone H3

peptide acetylated at K27 (H3K27ac), Europium-labeled anti-His antibody (donor), and

APC-labeled streptavidin (acceptor).

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM

NaCl, 0.1% BSA, 1 mM DTT).

Compound Preparation: Serially dilute GNE-049 or CCS1477 in DMSO and then into the

assay buffer to achieve final concentrations ranging from pM to µM.

Assay Plate: In a 384-well plate, add the bromodomain protein, the inhibitor dilution, and

the Europium-labeled antibody. Incubate for 15 minutes at room temperature.

Detection: Add a mix of the biotinylated histone peptide and APC-labeled streptavidin.

Incubate for 60 minutes at room temperature.

Readout: Read the plate on a TR-FRET compatible plate reader, measuring emission at

665 nm and 620 nm. Calculate the ratio of the signals and plot against inhibitor

concentration to determine the IC₅₀ value.[6]

Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitors on the growth and viability of cancer cell lines.
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Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of

viable cells in culture based on quantitation of the ATP present, which signals the presence

of metabolically active cells.

Protocol:

Cell Plating: Seed cancer cells (e.g., 22Rv1, VCaP, or multiple myeloma lines) in a 96-well,

opaque-walled plate at a density of 2,000-5,000 cells per well and allow them to adhere

overnight.

Compound Treatment: Treat cells with a serial dilution of GNE-049 or CCS1477 (typically

ranging from 1 nM to 10 µM) or DMSO as a vehicle control.

Incubation: Incubate the plate for a specified period (e.g., 72 to 144 hours) under standard

cell culture conditions (37°C, 5% CO₂).

Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room

temperature. Add the reagent to each well (volume equal to the culture medium volume).

Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis,

then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Readout: Measure luminescence using a plate-reading luminometer. Normalize the data to

the vehicle control and plot a dose-response curve to calculate the IC₅₀ or GI₅₀.[3]

Western Blot for Biomarker Analysis
This method is used to detect changes in protein levels of key downstream targets like AR, c-

Myc, and histone acetylation marks (H3K27ac).

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred

to a membrane, and detected using specific primary antibodies.

Protocol:

Cell Treatment and Lysis: Treat cells (e.g., DU145, 22Rv1) with the desired concentrations

of inhibitor or DMSO for a specified time (e.g., 24-72 hours). Harvest and lyse the cells in

RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE

gel and separate by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., anti-AR, anti-c-Myc, anti-H3K27ac, and a loading control like anti-vinculin or

anti-GAPDH) overnight at 4°C.

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with

an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using a digital imager.[7]

Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for comparing the efficacy of two

inhibitors like GNE-049 and CCS1477.
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Caption: Preclinical workflow for comparing epigenetic inhibitors.
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Conclusion
Both GNE-049 and CCS1477 are invaluable tools for studying the function of CBP/p300 in

cancer.

GNE-049 stands out for its exceptional selectivity over BRD4 and serves as a robust

preclinical reference compound. Data suggests it is highly effective at inhibiting androgen

receptor signaling and the growth of AR-dependent prostate cancer cells.[1][2]

CCS1477 (Inobrodib) has demonstrated a promising and manageable safety profile in early

clinical trials, with objective responses observed in heavily pre-treated patients with multiple

myeloma and T-cell lymphoma.[5][8][9] Its oral bioavailability and proven anti-tumor activity in

vivo make it a significant clinical candidate.[3][10]

For researchers in the discovery phase, GNE-049 offers a highly selective probe for

interrogating CBP/p300 biology. For those in translational and clinical development, the data on

CCS1477 provides a strong rationale for its continued investigation as a potential therapy for

advanced cancers, particularly in CRPC and hematological malignancies where AR, MYC, or

IRF4 are key drivers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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